N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide is an organic compound that belongs to the class of indanes These compounds are characterized by a cyclopentane ring fused to a benzene ring
Properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18-13-14-5-1-2-6-15(14)19(18)21-20(24)16-7-3-4-8-17(16)22-9-11-25-12-10-22/h1-8,18-19,23H,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWCXMSCNSWCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NC3C(CC4=CC=CC=C34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide typically involves the following steps:
Formation of the Indanone Intermediate: The starting material, 2-hydroxy-2,3-dihydro-1H-inden-1-one, is synthesized through the reduction of indanone using a suitable reducing agent.
Amidation Reaction: The indanone intermediate is then reacted with 2-morpholin-4-ylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indane ring can be oxidized to form a ketone.
Reduction: The amide bond can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Electrophilic reagents like HNO3 (nitric acid) for nitration or Br2 (bromine) for bromination.
Major Products Formed
Oxidation: Formation of 2-keto-2,3-dihydro-1H-inden-1-yl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where indane derivatives have shown efficacy.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-3-carboxamide: Shares the indane core structure but differs in the substituent on the benzene ring.
1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives: These compounds also contain the indane moiety and have shown potential as antioxidants and enzyme inhibitors.
Uniqueness
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylbenzamide is unique due to the presence of both the morpholine and benzamide groups, which confer specific chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
